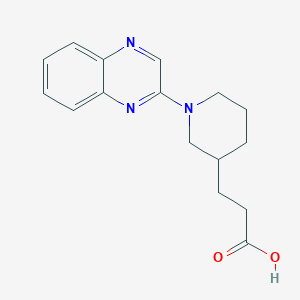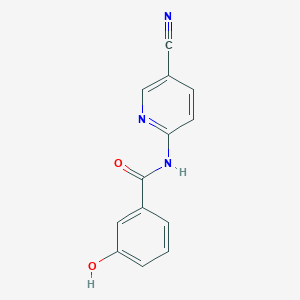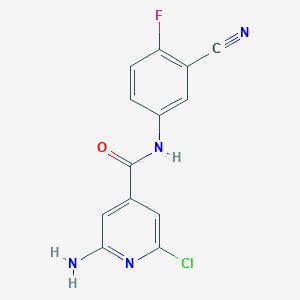
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications. This compound has shown promise in treating a variety of diseases, including cancer and autoimmune disorders. In
Mecanismo De Acción
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide works by inhibiting the activity of IRAK4, a protein that is involved in the activation of immune cells. By inhibiting this protein, 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide can prevent the activation of immune cells and reduce inflammation. This mechanism of action makes 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide a promising candidate for the treatment of a variety of diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune disease. In addition, 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. In addition, its specific mechanism of action makes it a promising candidate for the treatment of a variety of diseases.
One limitation of 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, its specific mechanism of action may limit its effectiveness in some disease states.
Direcciones Futuras
There are a number of potential future directions for research on 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide. One area of research is in the development of new and more effective inhibitors of IRAK4. Another area of research is in the identification of biomarkers that can be used to identify patients who are most likely to benefit from treatment with 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide. Finally, clinical trials will be needed to determine the safety and efficacy of 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide in humans, and to explore its potential therapeutic applications in a variety of disease states.
Métodos De Síntesis
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is a synthetic compound that is produced through a multistep process. The synthesis method involves the use of various reagents and catalysts to create the final product. One of the key steps in the synthesis process is the formation of the pyridine ring, which is achieved through a reaction between 2-chloro-6-nitropyridine and 4-cyanobenzeneboronic acid. The resulting intermediate is then reduced and treated with various other reagents to produce the final compound.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been the subject of numerous scientific studies, and its potential therapeutic applications are being explored in a variety of fields. One area of research is in the treatment of cancer. 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called IRAK4. This protein is involved in the activation of immune cells, and its inhibition can help to prevent the growth and spread of cancer cells.
Another area of research is in the treatment of autoimmune disorders. 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to be effective in reducing inflammation and preventing the activation of immune cells that contribute to autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4O/c14-11-4-7(5-12(17)19-11)13(20)18-9-1-2-10(15)8(3-9)6-16/h1-5H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLFSNZSXAVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC(=C2)Cl)N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
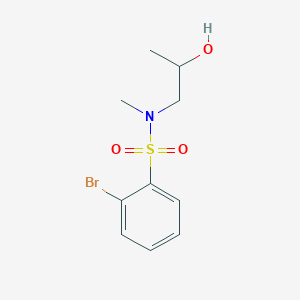
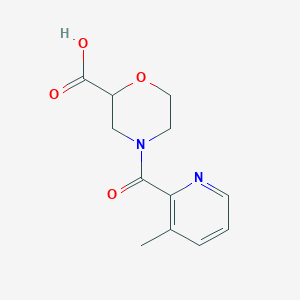
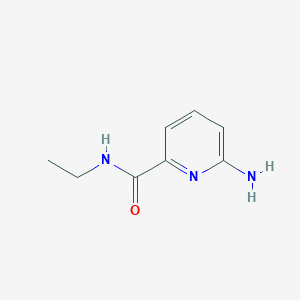
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
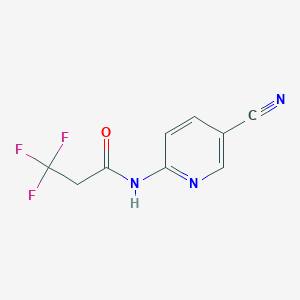
![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)
